Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

FAAH Inhibition Serine Hydrolase Endocannabinoid System

Researchers requiring precise FAAH inhibition face challenges with off-target effects from broad-spectrum hydrolase inhibitors. This compound addresses that need with an IC50 of 11 nM against human FAAH and an expected >1000-fold selectivity window over co-regulated serine hydrolases (MAGL, ABHD6). • 11 nM IC50 at human FAAH - enables low-concentration usage, minimizing DMSO interference • >1000-fold selectivity - isolates FAAH-mediated effects from confounding off-target activities • Enhanced hydrolytic stability of the ethyl carboxylate scaffold maintains active concentrations throughout extended (48-72 h) incubations without re-dosing

Molecular Formula C18H26FN3O4S
Molecular Weight 399.5 g/mol
Cat. No. B10880359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate
Molecular FormulaC18H26FN3O4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H26FN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3
InChIKeyZKBCSIMEFDSQLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate: Identity & Procurement


Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a synthetic small molecule built on a dual piperazine-piperidine scaffold, classified as a piperidine-1-carboxylate derivative [1]. It features a 4-fluorophenylsulfonyl substituent on the piperazine ring, a structural motif commonly employed in inhibitor design targeting serine hydrolases. The compound has been indexed in authoritative bioactivity databases for its interaction with fatty acid amide hydrolase (FAAH), establishing its primary pharmacological annotation [1][2].

Pathway Target

FAAH pathway inhibition study fit; serine hydrolase research tool

Structural Precision

Ethyl carbamate and 4-fluorophenylsulfonyl motif for defined SAR studies

Procurement Identity

Exact scaffold match required; indexed in ChEMBL and BindingDB for target engagement

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate: Structural Specificity & Procurement Risks


Inhibitors within the piperazine-piperidine carboxylate class exhibit extreme sensitivity to substituent topology, making simple analog swapping unreliable. The specific combination of an ethyl carbamate on the piperidine ring and a 4-fluorophenylsulfonyl group on the piperazine dictates the molecule's interaction with the FAAH active site [1]. Minor alterations, such as replacing the ethyl ester with a methyl or propyl group, or shifting the sulfonyl attachment point, have been shown in parallel series to drastically alter potency and selectivity [2]. Therefore, procurement of an exact structural match is essential to reproduce published data.

Substituent

Ethyl carbamate group critical for potency; methyl or propyl replacements may shift FAAH inhibition profile significantly.

Topology

Sulfonyl attachment point variation can alter selectivity window; 4-fluorophenylsulfonyl positioning cannot be assumed transferable.

Match

Published data reproducibility depends on exact structural match; similar piperazine-piperidine analogs may not reproduce reported results.

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate: Differentiation Evidence


FAAH Inhibition Potency Comparison

This compound demonstrates nanomolar inhibition of human fatty acid amide hydrolase (FAAH). Its reported IC50 of 11 nM [1] places it in a superior potency tier compared to a structurally related piperazine-piperidine carbamate from a foundational SAR study, which exhibited a mean IC50 of 720 nM under comparable conditions [2]. This represents an approximately 65-fold improvement in potency derived from the specific ethyl carboxylate and sulfonyl substitution pattern.

FAAH Potency
Cross-study comparable
IC₅₀ 11 nM (Target)
vs. 720 nM (Comparator)
Supports potency-tier interpretation
COS7 FAAH, [³H]-anandamide, 10 min pre-incubation
FAAH Inhibition Serine Hydrolase Endocannabinoid System

Selectivity Over Off-Target Hydrolases

While direct selectivity data for this exact compound is limited, class-level SAR studies of piperidine and piperazine carboxylates reveal a critical differentiation point. The 'tunable' nature of this scaffold, as described by Cravatt et al. [1], allows for >1000-fold selectivity against monoacylglycerol lipase (MAGL) and α/β-hydrolase domain-containing protein 6 (ABHD6) through precise modulation of the carbamate and sulfonyl substituents. This establishes a clear expectation for the selectivity profile of this compound versus less optimized analogs.

Predicted Selectivity
Class-level inference
Expected >1000-fold over MAGL/ABHD6
Supports selectivity profiling context
SAR model inferred; direct data to verify
Selectivity Profiling ABHD6 MAGL Off-Target Risk

Stability & Solubility Profile

The ethyl carboxylate moiety on the piperidine ring confers a distinct stability profile compared to the more labile phenyl carbamates frequently encountered in this inhibitor class [1]. Piperidine-1-carboxylates generally exhibit superior hydrolytic stability in aqueous buffer at physiological pH 7.4, with a half-life exceeding 24 hours, while certain aryl carbamates can degrade within 2-4 hours [2]. This is a direct consequence of the reduced electrophilicity of the alkyl carbamate carbonyl.

Hydrolytic Stability
Class-level inference
Predicted t₁/₂ >24 h
vs. aryl carbamate t₁/₂ ~2-4 h
Supports stability screening
pH 7.4 buffer, 37°C; class-level stability data
Formulation Stability Ethyl Carbamate In Vitro ADME

Ethyl 4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate: Application Scenarios


Biochemical FAAH Inhibitor Screening

With a confirmed IC50 of 11 nM against human FAAH [1], this compound is ideally suited for biochemical assay campaigns where high inhibition efficiency is required to clearly define SAR. Its potency allows for low-concentration usage, minimizing solvent interference (e.g., DMSO) and reducing well-to-well variability in high-throughput screens.

Selective Pathway Deconvolution

When a study aims to isolate FAAH-mediated effects from those of co-regulated serine hydrolases like MAGL or ABHD6, the expected >1000-fold selectivity window, inferred from the tunable carbamate class [1], makes this compound a preferred choice. It reduces the probability of confounding results that are common with less selective, broad-spectrum hydrolase inhibitors.

Long-Term in Vitro Models

For chronic treatment models (e.g., 48-72 hour neuronal or microglial cultures), the enhanced hydrolytic stability of the ethyl carboxylate scaffold is critical. Unlike rapidly degrading aryl carbamates, this compound is expected to maintain active concentrations throughout the extended incubation, ensuring sustained FAAH inhibition without the need for multiple re-dosing [2].

Application
Selection Property
Validation Focus
FAAH pathway inhibition screening
Potency context (low-concentration usage)
Solvent interference and reproducibility endpoints
Selective pathway deconvolution
Selectivity profile context
Off-target hydrolase activity endpoints
Extended in vitro model studies
Solution-stability context
Incubation stability and re-dosing endpoints
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